TCMDC-135051 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

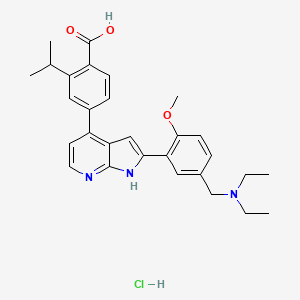

4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N3O3.ClH/c1-6-32(7-2)17-19-8-11-27(35-5)25(14-19)26-16-24-21(12-13-30-28(24)31-26)20-9-10-22(29(33)34)23(15-20)18(3)4;/h8-16,18H,6-7,17H2,1-5H3,(H,30,31)(H,33,34);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXALYWEXUVTGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=C(C=C1)OC)C2=CC3=C(C=CN=C3N2)C4=CC(=C(C=C4)C(=O)O)C(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TCMDC-135051 Hydrochloride: A Deep Dive into its Antimalarial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCMDC-135051 hydrochloride has emerged as a potent and highly selective inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a crucial regulator of parasite RNA splicing. This novel mechanism of action disrupts the parasite's lifecycle at multiple stages, offering prophylactic, curative, and transmission-blocking potential. This technical guide provides a comprehensive overview of the mechanism of action of TCMDC-135051, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting PfCLK3 for Parasite Annihilation

This compound exerts its antimalarial activity by selectively inhibiting PfCLK3, a member of the cyclin-dependent-like kinase family.[1][2] PfCLK3 plays a pivotal role in the phosphorylation and assembly of components of the RNA spliceosome, a complex essential for the processing of pre-mRNA into mature mRNA.[3] By inhibiting PfCLK3, TCMDC-135051 disrupts the normal transcription and splicing processes within the parasite, leading to a cascade of detrimental effects.[4] This disruption ultimately prevents the transition of the parasite from the trophozoite to the schizont stage, effectively halting its replication in the blood.[2][4] Furthermore, the compound has demonstrated activity against liver-stage parasites and reduces transmission to the mosquito vector, highlighting its multi-stage efficacy.[4][5]

A key advantage of TCMDC-135051 is its high selectivity for the parasite kinase over its human ortholog, PRPF4B, minimizing the potential for off-target toxicity.[6] This selectivity is a critical attribute for a viable drug candidate. The co-crystal structure of PfCLK3 with TCMDC-135051 has been solved, providing a detailed understanding of the binding interactions and paving the way for the rational design of next-generation inhibitors.[3][7]

Quantitative Data: Potency and Selectivity Profile

The biological activity of TCMDC-135051 and its analogs has been quantified through various in vitro assays. The following tables summarize the key potency and selectivity data.

| Compound | Assay | Target/Organism | IC50 / EC50 (nM) | pIC50 / pEC50 | Reference |

| TCMDC-135051 | In vitro Kinase Assay | Recombinant PfCLK3 | 33 | 7.47 | [4] |

| TCMDC-135051 | In vitro Kinase Assay | Recombinant PvCLK3 (P. vivax) | 33 | 7.47 | [4] |

| TCMDC-135051 | In vitro Kinase Assay | Recombinant PbCLK3 (P. berghei) | 13 | 7.86 | [4] |

| TCMDC-135051 | Parasiticidal Activity | P. falciparum (3D7, asexual) | 320 | - | [2][4] |

| TCMDC-135051 | Parasiticidal Activity | P. falciparum (3D7, asexual) | 180 | 6.7 | [8] |

| TCMDC-135051 | Parasiticidal Activity | P. falciparum (mutant G449P) | 1806 | 5.74 | [8] |

| TCMDC-135051 | Liver Stage Development | P. berghei sporozoites | 400 | 6.17 | [2][4] |

| Analogue 30 (tetrazole) | In vitro Kinase Assay | Recombinant PfCLK3 | 19 | 7.7 | [8] |

| Analogue 30 (tetrazole) | Parasite Growth Inhibition | P. falciparum (3D7, asexual) | 270 | 6.6 | [8] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of TCMDC-135051 and the general workflow for its evaluation.

References

- 1. TCMDC-135051 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]

- 7. rcsb.org [rcsb.org]

- 8. pubs.acs.org [pubs.acs.org]

TCMDC-135051 Hydrochloride: A Deep Dive into PfCLK3 Inhibition for Malaria Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action. One such promising target is the P. falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase essential for the parasite's survival and development across multiple life stages.[1][2] TCMDC-135051 hydrochloride has been identified as a potent and selective inhibitor of PfCLK3, demonstrating significant parasiticidal activity.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its inhibitory profile against PfCLK3, the experimental methodologies used for its characterization, and the underlying signaling pathways.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of TCMDC-135051 against various Kinases

| Target Kinase | Organism | Assay Type | IC50 (nM) | pIC50 | Reference |

| PfCLK3 | P. falciparum | TR-FRET | 4.8 | 8.32 | [5] |

| PfCLK3 | P. falciparum | Kinase Assay | 40 | 7.35 ± 0.12 | [6] |

| PvCLK3 | P. vivax | Kinase Assay | 33 | 7.47 | [3][7] |

| PbCLK3 | P. berghei | Kinase Assay | 13 | 7.86 | [3][7] |

| PfCLK3 (G449P mutant) | P. falciparum | Kinase Assay | 21,870 | 4.66 ± 0.16 | [6] |

Table 2: In Vitro and In Vivo Efficacy of TCMDC-135051

| Parasite Species | Life Stage | Assay Type | EC50 (nM) | pEC50 | Reference |

| P. falciparum (3D7) | Asexual Blood Stage | SYBR Green I | 320 | 6.49 | [3][7] |

| P. falciparum (3D7) | Asexual Blood Stage | Parasite Viability | 180 | 6.7 | [3] |

| P. falciparum (G449P mutant) | Asexual Blood Stage | Parasite Viability | 1806 | 5.74 | [3] |

| P. berghei | Sporozoites (Liver Stage) | Invasion & Development | 400 | 6.17 | [3][5][7] |

| P. falciparum | Early & Late Stage Gametocytes | Gametocyte Viability | 800 - 910 | - | [5] |

| P. falciparum | Male Gamete Exflagellation | Exflagellation Assay | 200 | - | [5] |

| P. berghei | In vivo mouse model | - | 50 mg/kg (twice daily) | - | [5] |

Table 3: Kinase Selectivity Profile of TCMDC-135051

| Kinase | Organism | % Inhibition at 1 µM | Reference |

| Human Kinome (140 kinases screened) | Human | <20% for 131 kinases | [3][8] |

| PRPF4B | Human | Selective inhibition of PfCLK3 over PRPF4B | [3] |

| CLK2 | Human | Selective inhibition of PfCLK3 over CLK2 | [3] |

| PfCLK1 | P. falciparum | Selective inhibition of PfCLK3 over PfCLK1 | [3] |

| PfPKG | P. falciparum | Selective inhibition of PfCLK3 over PfPKG | [3] |

| PfCDPK1 | P. falciparum | Selective inhibition of PfCLK3 over PfCDPK1 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay is utilized to determine the in vitro inhibitory activity of compounds against recombinant protein kinases.

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. The phosphorylated peptide is detected by a specific antibody labeled with a fluorescent acceptor, which, upon binding, comes into close proximity with a fluorescent donor coupled to the kinase or substrate, resulting in a FRET signal. Inhibition of the kinase leads to a decrease in the FRET signal.

Protocol:

-

Reagents: Recombinant full-length PfCLK3, biotinylated substrate peptide, ATP, europium-labeled anti-phospho-serine/threonine antibody, and allophycocyanin-labeled streptavidin.

-

Assay Plate Preparation: Add 5 µL of 4x compound dilution series in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to a 384-well low-volume black plate.

-

Kinase Reaction:

-

Add 5 µL of 2x kinase/peptide mix to each well.

-

Add 10 µL of 2x ATP solution to initiate the reaction. The final ATP concentration is typically at the Km value for the specific kinase.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Add 10 µL of detection mix containing the europium-labeled antibody and allophycocyanin-labeled streptavidin.

-

Incubate for 60 minutes at room temperature.

-

-

Data Acquisition: Read the plate on a suitable plate reader with excitation at 320 nm and emission at 615 nm (Europium) and 665 nm (Allophycocyanin). The ratio of the two emission signals is calculated.

-

Data Analysis: The percentage of inhibition is calculated relative to no-compound controls. IC50 values are determined by fitting the data to a four-parameter logistic equation.

Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay (SYBR Green I-based)

This assay is a widely used method to assess the antiparasitic activity of compounds against the asexual blood stages of P. falciparum.[9][10]

Principle: The SYBR Green I dye intercalates with double-stranded DNA, and its fluorescence is significantly enhanced upon binding. The amount of fluorescence is proportional to the amount of parasitic DNA, thus serving as an indicator of parasite growth.

Protocol:

-

Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.

-

Assay Plate Preparation:

-

Prepare a serial dilution of the test compound in a 96-well plate.

-

Add the synchronized ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) to each well.

-

Include positive (e.g., chloroquine) and negative (no compound) controls.

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a gassed chamber (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining:

-

Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100.

-

Add SYBR Green I dye to the lysis buffer at a 1:5000 dilution.

-

Add 100 µL of the lysis/staining solution to each well.

-

Incubate in the dark at room temperature for 1-2 hours.

-

-

Data Acquisition: Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Calculate the percentage of growth inhibition and determine the EC50 value by non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway

Caption: PfCLK3-mediated RNA splicing pathway and its inhibition by TCMDC-135051.

Experimental Workflow

Caption: Workflow for key in vitro assays used to characterize TCMDC-135051.

Conclusion

This compound is a potent and selective inhibitor of PfCLK3, a critical regulator of RNA splicing in Plasmodium falciparum. Its activity against multiple life-cycle stages of the parasite, including asexual blood stages, liver stages, and gametocytes, highlights its potential as a multi-stage antimalarial drug candidate.[2][5] The detailed experimental protocols and summarized quantitative data provided in this guide serve as a valuable resource for researchers in the field of antimalarial drug discovery and development. Further investigation and optimization of TCMDC-135051 and its analogues could lead to the development of novel therapeutics to combat the global threat of malaria.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Validation of the protein kinase Pf CLK3 as a multistage cross-species malarial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasmodium falciparum: development and validation of a measure of intraerythrocytic growth using SYBR Green I in a flow cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. media.malariaworld.org [media.malariaworld.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iddo.org [iddo.org]

Unveiling TCMDC-135051 Hydrochloride: A Novel Multi-Stage Antimalarial Agent

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: TCMDC-135051 hydrochloride is a potent and selective inhibitor of Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3), a protein kinase essential for the parasite's survival and development. This novel compound has demonstrated significant activity against multiple stages of the malaria parasite's life cycle, positioning it as a promising candidate for the development of a next-generation antimalarial drug with curative, prophylactic, and transmission-blocking potential. This document provides a comprehensive technical overview of TCMDC-135051, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action: Targeting a Key Regulator of Parasite RNA Splicing

TCMDC-135051 exerts its antimalarial effect by specifically targeting PfCLK3.[1][2][3][4][5][6][7][8][9] This protein kinase plays a critical role in the regulation of RNA splicing within the parasite.[1][3][6] By inhibiting PfCLK3, TCMDC-135051 disrupts the normal processing of parasite RNA, leading to a cascade of events that ultimately result in parasite death.[1][3][6] This targeted approach offers a high degree of selectivity for the parasite's kinase over human kinases, suggesting a favorable safety profile.[5][8] The inhibition of PfCLK3 affects the parasite at various stages, including the asexual blood stage responsible for clinical symptoms, the liver stage, and the gametocyte stages responsible for transmission to mosquitoes.[1][10][11]

Caption: Signaling pathway illustrating the inhibitory action of TCMDC-135051 on PfCLK3.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo activity of TCMDC-135051 against various Plasmodium species and their life cycle stages.

Table 1: In Vitro Antiplasmodial Activity of TCMDC-135051

| Parameter | Plasmodium Species | Strain/Stage | Value | Reference |

| EC50 | P. falciparum | 3D7 (asexual) | 180 nM | [3] |

| P. falciparum | 3D7 (asexual) | 320 nM | [2][4] | |

| P. falciparum | 3D7 (asexual) | 323 nM | [11] | |

| P. falciparum | Early & Late Stage Gametocytes | 800-910 nM | [11] | |

| P. berghei | Sporozoites (liver stage) | 400 nM | [2][11] | |

| P. falciparum | Exflagellation | 200 nM | [11] | |

| pEC50 | P. falciparum | 3D7 (asexual) | 6.7 | [3] |

| P. berghei | Sporozoites (liver stage) | 6.17 | [2][4] |

Table 2: In Vitro Kinase Inhibitory Activity of TCMDC-135051

| Parameter | Target Kinase | Value | Reference |

| IC50 | PfCLK3 | 4.8 nM | [11] |

| PvCLK3 (P. vivax) | 33 nM | [2][4] | |

| PbCLK3 (P. berghei) | 13 nM | [2][4] | |

| pIC50 | PvCLK3 (P. vivax) | 7.47 | [2][4] |

| PbCLK3 (P. berghei) | 7.86 | [2][4] |

Table 3: In Vivo Efficacy of TCMDC-135051

| Animal Model | Plasmodium Species | Dosing Regimen | Outcome | Reference |

| Mouse | P. berghei | 50 mg/kg (twice daily) | Near-complete clearance of parasites | [11] |

| Mouse | P. berghei | Not specified | Parasite eliminated from bloodstream after 5 days | [5][8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of TCMDC-135051's antimalarial properties.

In Vitro Asexual Stage P. falciparum Growth Inhibition Assay

This protocol determines the 50% effective concentration (EC50) of a compound against the blood stages of P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7 strain)

-

Complete malaria culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

-

Human erythrocytes

-

96-well black microplates

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.004% saponin, 0.04% Triton X-100)

-

SYBR Green I nucleic acid stain

-

Fluoroskan or similar fluorescence plate reader

Procedure:

-

Prepare a parasite culture at 0.3-0.5% parasitemia and 4% hematocrit.

-

Serially dilute this compound in complete medium.

-

Add 50 µL of the diluted compound to the wells of a 96-well plate.

-

Add 50 µL of the parasite culture to each well.

-

Include "no drug" controls (medium only) and uninfected erythrocyte controls (blanks).

-

Incubate the plates for 50 ± 2 hours at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).

-

Freeze the plates to lyse the red blood cells.

-

Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I to each well.

-

Incubate in the dark with shaking for 1 hour.

-

Read the fluorescence at an excitation of 485 nm and an emission of 538 nm.[1]

-

Calculate EC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting to a dose-response curve.

In Vitro Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay measures the direct inhibitory effect of a compound on the kinase activity of PfCLK3.

Materials:

-

Recombinant full-length PfCLK3 protein

-

Kinase buffer

-

ATP

-

Biotinylated substrate peptide

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-allophycocyanin (SA-APC)

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Add the test compound (TCMDC-135051) at various concentrations to the wells of a 384-well plate.

-

Add the PfCLK3 enzyme and the biotinylated substrate peptide.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature.

-

Stop the reaction and add the detection reagents (europium-labeled antibody and SA-APC).

-

Incubate to allow for antibody binding and FRET signal development.

-

Measure the TR-FRET signal (emission at two wavelengths) on a plate reader.

-

The ratio of the two emission signals is proportional to the amount of phosphorylated substrate.

-

Calculate IC50 values from the dose-response curve of the compound's inhibition of the kinase activity.[1][3][6]

Caption: Experimental workflow for the evaluation of TCMDC-135051.

Structure and Synthesis

TCMDC-135051 is a 7-azaindole-based compound.[1][3] Its key structural features include a core 7-azaindole (B17877) scaffold with substituted aromatic rings at the 2- and 4-positions.[1][3] The synthesis of TCMDC-135051 and its analogues has been described in the literature, typically involving a multi-step process.[1][3] A key intermediate is often a protected 4-bromo-7-azaindole, which undergoes Suzuki couplings to introduce the substituted aromatic rings.[1][7]

Future Directions and Conclusion

This compound represents a significant advancement in the search for new antimalarial drugs with novel mechanisms of action. Its ability to target multiple stages of the parasite life cycle, including those responsible for transmission, makes it a particularly attractive lead compound.[1][3][6][9] Further research and development, including lead optimization to improve its pharmacokinetic and pharmacodynamic properties, are warranted to fully realize its potential as a next-generation antimalarial therapeutic. The detailed information provided in this guide serves as a valuable resource for researchers dedicated to this critical area of drug discovery.

Caption: Logical relationship between the attributes and therapeutic potential of TCMDC-135051.

References

- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]

- 6. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New compound can inhibit malaria parasite growth: Study [thefederal.com]

- 9. w.malariaworld.org [w.malariaworld.org]

- 10. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. media.malariaworld.org [media.malariaworld.org]

The Discovery and Synthesis of TCMDC-135051: A Novel Antimalarial Agent Targeting PfCLK3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a protein kinase essential for the parasite's survival and development.[1][2] This molecule has demonstrated significant activity against multiple stages of the malaria parasite life cycle, including the asexual blood stages, liver stages, and gametocytes, positioning it as a promising lead compound for the development of a new class of antimalarial drugs with curative, prophylactic, and transmission-blocking potential.[3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to TCMDC-135051.

Discovery of TCMDC-135051

TCMDC-135051 was identified through a high-throughput screening of approximately 24,619 compounds against PfCLK3.[6][7] This screening effort, which included the Tres Cantos Antimalarial Set (TCAMS), pinpointed TCMDC-135051 as a highly selective inhibitor with nanomolar potency against the target enzyme.[7] The key structural features of TCMDC-135051 include a 7-azaindole (B17877) scaffold with substituted aromatic rings at the 2- and 4-positions.

Mechanism of Action and Signaling Pathway

TCMDC-135051 exerts its antimalarial effect by inhibiting PfCLK3, a kinase that plays a critical role in the regulation of RNA splicing within the parasite.[3][2][8] Inhibition of PfCLK3 disrupts the normal processing of pre-mRNA, leading to a cascade of events that ultimately result in parasite death.[6] This mechanism of action is distinct from many existing antimalarial drugs, making TCMDC-135051 a valuable tool for combating drug-resistant strains of P. falciparum. The proposed signaling pathway is illustrated below.

Caption: Inhibition of PfCLK3 by TCMDC-135051 disrupts RNA splicing, leading to parasite death.

Quantitative Biological Data

The biological activity of TCMDC-135051 has been characterized across various assays, demonstrating its potency against different Plasmodium species and life cycle stages.

| Parameter | Value | Assay/Organism | Reference |

| IC50 | 4.8 nM | Recombinant PfCLK3 | [7] |

| IC50 | 19 nM | Recombinant PfCLK3 (analogue 30) | [9][8] |

| IC50 | 29 nM | Recombinant PfCLK3 (analogue 8a) | [8] |

| IC50 | 0.013 µM (13 nM) | Recombinant PbCLK3 (P. berghei) | [1] |

| IC50 | 0.033 µM (33 nM) | Recombinant PvCLK3 (P. vivax) | [1] |

| EC50 | 320 nM | Asexual P. falciparum (3D7) | [1] |

| EC50 | 180 nM | Asexual P. falciparum (3D7) | [9][8] |

| EC50 | 457 nM | Asexual P. falciparum (analogue 8a) | [8] |

| EC50 | 270 nM | Asexual P. falciparum (analogue 30) | [9] |

| EC50 | 400 nM | P. berghei liver stage | [1][7] |

| EC50 | 800-910 nM | P. falciparum gametocytes (early & late stage) | [7] |

| EC50 | 200 nM | P. falciparum exflagellation | [7] |

Synthesis of TCMDC-135051

The synthesis of TCMDC-135051 is a multi-step process starting from commercially available 4-bromo-7-azaindole.[4] The general synthetic scheme is outlined below.

Caption: Key steps in the chemical synthesis of TCMDC-135051.

Experimental Protocols

General Information: All chemicals and solvents were purchased from standard suppliers and used without further purification. Glassware was dried under an inert atmosphere.

Step 1: Tosylation of 4-bromo-7-azaindole (5) to yield N-tosyl-7-azaindole (6) [4]

-

4-bromo-7-azaindole is reacted with tosyl chloride in the presence of a base.

-

The reaction typically proceeds to completion, yielding the N-tosylated product in high yield (e.g., 98%).[4]

Step 2: Iodination of N-tosyl-7-azaindole (6) to give 2-iodo-N-tosyl-7-azaindole (7) [4]

-

Directed metalation is achieved using a strong base such as lithium diisopropylamide (LDA) at low temperatures (-78 °C).

-

The resulting anion is then quenched with iodine to selectively introduce an iodine atom at the C-2 position of the azaindole ring.

Step 3: Suzuki Coupling to form Aldehyde (8) [4]

-

The iodoazaindole (7) is coupled with 5-formyl-2-methoxyphenyl boronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

-

This reaction forms the carbon-carbon bond between the azaindole core and the substituted phenyl ring.

Subsequent Steps: The aldehyde intermediate (8) undergoes further reactions, including a reductive amination to introduce the diethylaminomethyl group and subsequent deprotection steps to yield the final product, TCMDC-135051.[8]

Key Experimental Methodologies

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay is used to determine the in vitro potency of compounds against recombinant PfCLK3.[2]

Caption: Workflow for the TR-FRET based kinase inhibition assay.

Protocol Outline:

-

Recombinant PfCLK3 enzyme is pre-incubated with varying concentrations of TCMDC-135051.

-

The kinase reaction is initiated by the addition of ATP and a biotinylated peptide substrate (ULight™-labeled).

-

Following incubation, a europium-labeled antibody specific for the phosphorylated substrate is added.

-

If the substrate is phosphorylated by PfCLK3, the europium-labeled antibody binds, bringing the europium donor and the ULight™ acceptor into close proximity, resulting in a FRET signal.

-

The level of inhibition is determined by the reduction in the FRET signal, from which IC₅₀ values are calculated.[9]

P. falciparum Asexual Blood Stage Viability Assay

This assay measures the ability of TCMDC-135051 to kill the parasite in its disease-causing asexual blood stage.

Protocol Outline:

-

Synchronized P. falciparum cultures (e.g., 3D7 strain) are incubated with serial dilutions of TCMDC-135051 for a defined period (e.g., 72 hours).[4]

-

Parasite viability is assessed using various methods, such as SYBR Green I-based fluorescence to quantify DNA content, which correlates with parasite growth.

-

The half-maximal effective concentration (EC₅₀) is determined by fitting the dose-response data to a sigmoidal curve.

Conclusion and Future Directions

TCMDC-135051 is a groundbreaking lead compound in the fight against malaria. Its novel mechanism of action, potent multi-stage activity, and high selectivity make it an attractive candidate for further development.[1][3][6] Ongoing research focuses on optimizing the structure of TCMDC-135051 to improve its pharmacokinetic properties and overall efficacy, with the ultimate goal of developing a single-dose cure for malaria.[4] The exploration of covalent inhibitors based on the TCMDC-135051 scaffold is one such promising avenue of investigation.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]

- 7. media.malariaworld.org [media.malariaworld.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

TCMDC-135051 Hydrochloride: A Multi-Stage Inhibitor of the Malaria Parasite Life Cycle

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TCMDC-135051 hydrochloride is a potent and selective inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PfCLK3), a critical regulator of parasite RNA splicing. This compound has demonstrated significant activity against multiple stages of the malaria parasite's life cycle, positioning it as a promising lead for the development of a new class of antimalarial drugs with the potential for prophylaxis, treatment, and transmission blocking. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the discovery and development of novel antimalarial agents with new mechanisms of action. Protein kinases in the parasite have emerged as a promising class of drug targets. Among these, PfCLK3 is essential for the survival of the blood stage of the parasite. TCMDC-135051, a 7-azaindole-based compound, was identified through high-throughput screening as a potent inhibitor of PfCLK3.[1][2][3] Subsequent studies have shown its ability to kill the parasite at various stages of its life cycle, including the asexual blood stages, liver stages, and gametocytes, which are responsible for transmission.[4][5][6] This multi-stage activity makes TCMDC-135051 a particularly attractive candidate for malaria eradication efforts.

Mechanism of Action: Inhibition of PfCLK3

This compound exerts its antiparasitic effect by selectively inhibiting PfCLK3.[1][2] PfCLK3 is a cyclin-dependent-like protein kinase that plays a crucial role in the regulation of RNA splicing within the parasite.[4][5] By inhibiting PfCLK3, TCMDC-135051 disrupts the normal processing of parasite RNA, leading to a halt in essential cellular processes and ultimately parasite death.[1][4] This mechanism is distinct from currently used antimalarials, suggesting that TCMDC-135051 could be effective against drug-resistant parasite strains.[5] The compound has shown high selectivity for PfCLK3 over human kinases, indicating a favorable safety profile.[1][3]

References

- 1. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]

- 2. medindia.net [medindia.net]

- 3. New compound can inhibit malaria parasite growth: Study [thefederal.com]

- 4. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

A Technical Deep Dive into the Structure-Activity Relationship of TCMDC-135051 Analogues for Antimalarial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of TCMDC-135051 analogues. TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a protein kinase essential for the parasite's survival and replication.[1][2][3][4][5] The inhibition of PfCLK3 disrupts RNA splicing, a critical process for gene expression, leading to parasite death.[3][4][5][6] This molecule has demonstrated activity against multiple stages of the malaria parasite's lifecycle, including the asexual blood stage, liver stage, and gametocytes, positioning it as a promising lead for developing curative, prophylactic, and transmission-blocking antimalarial drugs.[1][7][8] This document summarizes the key quantitative data, details the experimental protocols used for evaluation, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The SAR exploration of TCMDC-135051 has primarily focused on modifications of the substituents on its two aromatic rings, designated as Ring A and Ring B, while maintaining the core 7-azaindole (B17877) scaffold.[2][4] The analogues were evaluated for their in vitro inhibitory activity against the recombinant PfCLK3 enzyme and their parasiticidal efficacy against chloroquine-sensitive (3D7) strains of P. falciparum.[1][2][3][4][5]

Table 1: SAR of Ring A Analogues

Modifications to the N,N-diethylamino group on Ring A were investigated to understand the impact of lipophilicity and basicity on activity.

| Compound | Ring A Substituent | PfCLK3 pIC50 (IC50, nM) | P. falciparum 3D7 pEC50 (EC50, nM) | Log D7.4 |

| 1 (TCMDC-135051) | Diethylamino | 7.9 (12.6) | 6.7 (180) | 1.8 |

| 2 | Pyrrolidinyl | 7.9 (12.6) | 6.8 (160) | 1.9 |

| 3 | Piperidinyl | 8.0 (10.0) | 6.8 (160) | 2.5 |

| 4 | Morpholinyl | 7.7 (20.0) | 6.6 (250) | 1.3 |

| 5 | Dimethylamino | 7.8 (15.8) | 6.7 (200) | 1.5 |

Data synthesized from publicly available research.

Table 2: SAR of Ring B Analogues

The carboxylic acid moiety on Ring B was replaced with various functional groups to probe its role in binding and to potentially enhance metabolic stability.[2]

| Compound | Ring B Substituent | PfCLK3 pIC50 (IC50, nM) | P. falciparum 3D7 pEC50 (EC50, nM) | Microsomal Stability (% remaining after 30 min) |

| 1 (TCMDC-135051) | Carboxylic Acid | 7.9 (12.6) | 6.7 (180) | <1 |

| 28 | Methyl Ester | 7.4 (39.8) | 6.2 (630) | N/A |

| 29 | Amide | 7.1 (79.4) | 5.8 (1580) | N/A |

| 30 | Tetrazole | 7.7 (19.0) | 6.6 (270) | 85 |

Data synthesized from publicly available research, including studies that show tetrazole analogue 30 has improved in vitro kinase potency.[1][2]

Experimental Protocols

The evaluation of TCMDC-135051 analogues involves a series of standardized in vitro and cell-based assays.

PfCLK3 Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of a compound to inhibit the kinase activity of recombinant PfCLK3.

-

Principle: The assay is based on the phosphorylation of a biotinylated peptide substrate by PfCLK3. A Europium-labeled anti-phosphoserine antibody binds to the phosphorylated peptide, and a Streptavidin-Allophycocyanin (APC) conjugate binds to the biotin (B1667282) tag. When the peptide is phosphorylated, the Europium and APC are brought into close proximity, allowing for a fluorescence energy transfer from the donor (Europium) to the acceptor (APC) upon excitation. The resulting FRET signal is proportional to the kinase activity.

-

Reagents: Full-length recombinant PfCLK3, biotinylated peptide substrate, ATP, Europium-labeled anti-phosphoserine antibody, Streptavidin-APC, assay buffer.

-

Procedure:

-

Test compounds are serially diluted and added to the wells of a microplate.

-

Recombinant PfCLK3 enzyme is added to each well.

-

The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

-

The plate is incubated at room temperature to allow the phosphorylation reaction to proceed.

-

A detection mix containing the Europium-labeled antibody and Streptavidin-APC is added.

-

After another incubation period, the TR-FRET signal is read using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

P. falciparum Asexual Blood Stage Viability Assay

This assay determines the potency of compounds in killing the malaria parasite in a red blood cell culture.

-

Principle: The assay utilizes the SYBR Green I dye, which intercalates with DNA and fluoresces upon binding. The fluorescence intensity is directly proportional to the amount of parasitic DNA, thus serving as a measure of parasite viability and proliferation.

-

Reagents: Synchronized P. falciparum 3D7 strain culture (ring stage), human red blood cells, complete parasite culture medium, SYBR Green I lysis buffer, test compounds.

-

Procedure:

-

Test compounds are serially diluted and added to a 96-well plate containing parasitized red blood cells.

-

The plate is incubated for 72 hours under standard parasite culture conditions (5% CO₂, 5% O₂, 90% N₂).

-

After incubation, SYBR Green I lysis buffer is added to each well.

-

The plate is incubated in the dark to allow for cell lysis and DNA staining.

-

Fluorescence is measured using a fluorescence plate reader.

-

EC50 values are determined from the dose-response curves.

-

Microsomal Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

-

Principle: The test compound is incubated with liver microsomes (which contain cytochrome P450 enzymes) and an NADPH-regenerating system. The concentration of the parent compound is measured over time to determine its rate of metabolism.

-

Reagents: Test compound, liver microsomes (e.g., human, mouse), NADPH-regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate (B84403) buffer.

-

Procedure:

-

The test compound is incubated with liver microsomes in the presence of the NADPH-regenerating system at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).

-

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

The percentage of the compound remaining at the final time point is reported.

-

Visualizations: Pathways and Workflows

PfCLK3 Signaling Pathway in P. falciparum

The protein kinase PfCLK3 is a master regulator of RNA splicing in the malaria parasite. Its inhibition by TCMDC-135051 leads to a catastrophic failure in gene expression, ultimately causing parasite death.

Caption: PfCLK3 inhibition by TCMDC-135051 disrupts mRNA splicing.

Drug Discovery Workflow for TCMDC-135051 Analogues

The process of identifying and characterizing novel PfCLK3 inhibitors follows a logical and stepwise progression from initial synthesis to biological evaluation.

Caption: Workflow for the synthesis and evaluation of TCMDC-135051 analogues.

Structure-Activity Relationship Insights

The systematic modification of TCMDC-135051 has yielded critical insights into the chemical features required for potent PfCLK3 inhibition and parasiticidal activity.

-

7-Azaindole Scaffold: This core structure is considered essential for activity and has been maintained throughout the analogue development described in the primary literature.[2] It serves as the central scaffold for orienting the key Ring A and Ring B substituents.

-

Ring A (Tertiary Amine): The tertiary amine on Ring A is a crucial feature. Modifications that maintain a basic nitrogen in a cyclic or acyclic system, such as pyrrolidinyl, piperidinyl, and dimethylamino groups, are well-tolerated and result in analogues with comparable potency to the parent compound. The morpholinyl group, being less basic, leads to a slight reduction in activity. This suggests an important ionic or hydrogen bond interaction in the kinase active site.

-

Ring B (Acidic Group): The carboxylic acid on Ring B is vital for potent activity, likely forming a key interaction with the target protein. However, it is also a site of rapid metabolism, leading to poor metabolic stability.[2] Replacing the carboxylic acid with a methyl ester or an amide significantly reduces both kinase inhibition and parasiticidal activity. A notable improvement was achieved by replacing the carboxylic acid with a tetrazole bioisostere (analogue 30).[1][2] This substitution maintained comparable biological activity to TCMDC-135051 while dramatically improving metabolic stability, a critical parameter for in vivo efficacy.[1][2]

Covalent Inhibition: A New Frontier

More recent research has explored the development of covalent inhibitors based on the TCMDC-135051 scaffold. By incorporating a reactive group (e.g., chloroacetamide) designed to form a covalent bond with a non-catalytic cysteine residue in PfCLK3, researchers have created inhibitors with unique properties.[8][9] These covalent analogues demonstrate improved parasiticidal potency and, critically, maintain their inhibitory activity even at high, physiologically relevant ATP concentrations, a condition where the potency of reversible inhibitors like TCMDC-135051 can decrease.[8] Furthermore, the covalent mechanism offers the potential for a prolonged duration of action, a highly desirable characteristic for an antimalarial drug that could enable single-dose cures.[8][9]

Conclusion

The structure-activity relationship studies of TCMDC-135051 have successfully identified the key pharmacophoric elements required for potent inhibition of PfCLK3 and effective killing of P. falciparum. The core 7-azaindole scaffold, a basic tertiary amine on Ring A, and an acidic group on Ring B are all critical for activity. The discovery that a tetrazole can effectively replace the metabolically labile carboxylic acid without loss of potency represents a significant step towards a drug-like candidate. Furthermore, the exploration of covalent inhibitors has opened a new avenue for developing next-generation antimalarials with potentially superior pharmacodynamic profiles. The continued optimization of this chemical series holds great promise for delivering a novel, multistage antimalarial agent to combat the global threat of malaria.

References

- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. w.malariaworld.org [w.malariaworld.org]

- 6. benchchem.com [benchchem.com]

- 7. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]

- 8. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Pf CLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of TCMDC-135051 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCMDC-135051 hydrochloride is a potent and highly selective inhibitor of Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase essential for the survival of the malaria parasite.[1][2] By targeting PfCLK3, TCMDC-135051 disrupts the regulation of RNA splicing, a critical process for parasite viability, leading to rapid parasite killing.[1][3] This compound has demonstrated activity against multiple life stages of the parasite, including asexual blood stages, gametocytes, and sporozoites, highlighting its potential as a multi-stage antimalarial agent with curative and transmission-blocking capabilities.[1][4] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action and experimental evaluation.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 4-(2-(5-((diethylamino)methyl)-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-isopropylbenzoic acid hydrochloride | N/A |

| Molecular Formula | C29H34ClN3O3 | [5] |

| Molecular Weight | 508.05 g/mol | [5] |

| Solubility (free base) | In DMSO: 83.33 mg/mL (with ultrasonic treatment) | [6] |

| log D7.4 (free base) | Not explicitly quantified, but analogs have been synthesized to modulate this property. | [4] |

| Appearance | Light yellow to yellow solid | [5] |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in an aqueous medium.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Distilled water

-

Analytical balance

-

Orbital shaker incubator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a sealed container. The excess solid should be clearly visible.

-

Place the container in an orbital shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of TCMDC-135051 in the filtrate using a validated HPLC method.

-

The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a standard technique for its determination.

Materials:

-

This compound (finely powdered and dried)

-

Melting point apparatus

-

Glass capillary tubes (sealed at one end)

Procedure:

-

Pack a small amount of the finely powdered this compound into a glass capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rapid rate initially to determine an approximate melting range.

-

Allow the apparatus to cool.

-

In a subsequent determination, heat the block rapidly to about 10-15 °C below the approximate melting point.

-

Then, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion). The range between these two temperatures is the melting range.

Determination of pKa (Potentiometric Titration)

The pKa value is crucial for understanding the ionization state of a compound at different pH values, which influences its solubility, absorption, and other properties.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (0.1 M)

-

Potassium chloride (KCl) solution (for maintaining ionic strength)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of water or a co-solvent system if aqueous solubility is low.

-

Add KCl solution to maintain a constant ionic strength.

-

Place the solution in a thermostatted vessel on a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with the standardized NaOH solution, adding small, precise increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point(s).

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa value(s) can be determined from the pH at the half-equivalence point(s) on the titration curve.

Signaling Pathway and Experimental Workflow

Mechanism of Action of TCMDC-135051

TCMDC-135051 acts by inhibiting the PfCLK3 protein kinase in Plasmodium falciparum. This kinase is a key regulator of RNA splicing, a fundamental process for gene expression. By inhibiting PfCLK3, TCMDC-135051 disrupts the normal splicing of pre-mRNA, leading to the accumulation of unspliced transcripts and a downstream failure in the production of essential proteins. This ultimately results in the death of the parasite.[1][3]

Caption: Signaling pathway of this compound.

Experimental Workflow for Efficacy Evaluation

The evaluation of TCMDC-135051 and its analogs typically follows a multi-step process, starting with in vitro kinase assays to determine direct target engagement, followed by cell-based assays to assess antiparasitic activity.

Caption: Experimental workflow for evaluating TCMDC-135051.

References

- 1. biorxiv.org [biorxiv.org]

- 2. What are PfCLK3 inhibitors and how do they work? [synapse.patsnap.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

TCMDC-135051: A Chemical Probe for Spatiotemporal Interrogation of PfCLK3 in Malaria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial agents with distinct mechanisms of action. PfCLK3, a cyclin-dependent-like kinase, has been validated as a crucial regulator of RNA splicing in the malaria parasite, a process essential for its survival across multiple life-cycle stages. TCMDC-135051, a potent and selective inhibitor of PfCLK3, has emerged as a valuable chemical probe to dissect the biological functions of this kinase and as a promising lead compound for antimalarial drug development. This technical guide provides a comprehensive overview of TCMDC-135051, including its biochemical and cellular activity, selectivity profile, detailed experimental protocols for its use, and a summary of the structure-activity relationships established for its 7-azaindole (B17877) scaffold.

Introduction

Malaria remains a significant global health burden, with the continuous evolution of parasite resistance to frontline therapies posing a major challenge to eradication efforts. The identification of novel, druggable targets in P. falciparum is therefore of paramount importance. Protein kinases, being key regulators of cellular processes, represent a promising class of drug targets. PfCLK3 (PF3D7_1114700) is a member of the LAMMER kinase family and has been identified as essential for the blood stage survival of P. falciparum.[1][2] Its primary role involves the phosphorylation of splicing factors, which is critical for the correct processing of pre-mRNA into mature mRNA.[3][4] Inhibition of PfCLK3 disrupts this fundamental process, leading to parasite death.

TCMDC-135051 was identified through a high-throughput screen of approximately 25,000 compounds as a potent inhibitor of PfCLK3.[2] Subsequent studies have demonstrated its ability to kill parasites at multiple stages of their life cycle, including the asexual blood stage, liver stage, and gametocytes, highlighting its potential as a multi-stage antimalarial agent.[2][5] This guide serves as a technical resource for researchers utilizing TCMDC-135051 as a chemical probe to investigate PfCLK3 biology and for those involved in the development of next-generation antimalarials.

Quantitative Data Summary

The following tables summarize the key quantitative data for TCMDC-135051 and select analogs, providing a comparative view of their potency and selectivity.

Table 1: In Vitro Activity of TCMDC-135051 against PfCLK3 and Other Kinases

| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |

| TCMDC-135051 | PfCLK3 | 40 | TR-FRET | [6] |

| TCMDC-135051 | PvCLK3 | 33 | Kinase Assay | [2] |

| TCMDC-135051 | PbCLK3 | 13 | Kinase Assay | [2] |

| TCMDC-135051 | Human CLK2 | >10,000 | Kinase Assay | [7] |

| TCMDC-135051 | Human PRPF4B | >10,000 | Kinase Assay | [6] |

| Analog 30 (tetrazole) | PfCLK3 | 19 | TR-FRET | [2] |

Table 2: Antiplasmodial Activity of TCMDC-135051

| Compound | P. falciparum Strain | EC50 (nM) | Stage | Reference |

| TCMDC-135051 | 3D7 (chloroquine-sensitive) | 180 | Asexual Blood Stage | [2] |

| TCMDC-135051 | PfCLK3_G449P mutant | 1806 | Asexual Blood Stage | [2] |

| Analog 30 (tetrazole) | 3D7 (chloroquine-sensitive) | 270 | Asexual Blood Stage | [2] |

Table 3: Human Kinase Selectivity Profile of TCMDC-135051

| Kinase Panel | Concentration | Number of Kinases with <20% Remaining Activity | Reference | |---|---|---|---|---| | 140 Human Kinases | 1 µM | 9 |[2] | | 58 Human Kinases (Eurofins) | 1 µM | Not specified, but improved selectivity observed for covalent analogs |[8] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of TCMDC-135051 as a chemical probe. The following are protocols for key experiments cited in the literature.

PfCLK3 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay is used to determine the in vitro inhibitory activity of compounds against recombinant PfCLK3.

Materials:

-

Recombinant full-length PfCLK3 protein

-

ULight™-labeled peptide substrate

-

Europium-labeled anti-phospho-substrate antibody

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

TCMDC-135051 and other test compounds

-

384-well low-volume microplates

-

Plate reader capable of TR-FRET detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 50 nL of the compound dilutions to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the ULight™-peptide substrate and ATP in assay buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of a solution containing recombinant PfCLK3 in assay buffer to each well.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled anti-phospho-substrate antibody in detection buffer.

-

Incubate for a further 60 minutes at room temperature to allow for antibody binding.

-

Measure the TR-FRET signal using a compatible plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of the emission signals (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

P. falciparum Asexual Blood Stage Viability Assay

This assay measures the efficacy of compounds in inhibiting the growth of P. falciparum in red blood cells.

Materials:

-

Synchronized culture of P. falciparum (e.g., 3D7 strain) at the ring stage

-

Human red blood cells (RBCs)

-

Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

TCMDC-135051 and other test compounds

-

96-well microplates

-

DNA-intercalating fluorescent dye (e.g., SYBR Green I or PicoGreen)

-

Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

-

Prepare a parasite culture with 0.5-1% parasitemia and 2% hematocrit.

-

Add 180 µL of the parasite culture to each well of the 96-well plate containing 20 µL of the diluted compounds.

-

Incubate the plates for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).

-

After incubation, lyse the cells by adding lysis buffer containing a fluorescent DNA dye.

-

Incubate in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm).

-

Plot the fluorescence intensity against the compound concentration to determine the EC50 value.

Visualizations

The following diagrams illustrate key concepts related to TCMDC-135051 and PfCLK3.

Caption: PfCLK3 phosphorylates SR proteins to regulate spliceosome activity.

References

- 1. africaresearchconnects.com [africaresearchconnects.com]

- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Validation of the protein kinase Pf CLK3 as a multistage cross-species malarial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Selectivity of a Novel Antimalarial Agent: A Technical Overview of TCMDC-135051's Interaction with the Human Kinome

For Immediate Release

A comprehensive analysis of the kinase inhibitor TCMDC-135051, a promising antimalarial compound, reveals a high degree of selectivity against its primary parasitic target, Plasmodium falciparum protein kinase PfCLK3, with minimal off-target activity against a broad panel of human kinases. This technical guide provides researchers, scientists, and drug development professionals with an in-depth look at the selectivity profile of TCMDC-135051, including quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

Executive Summary

TCMDC-135051 is a potent inhibitor of PfCLK3, a kinase essential for the malaria parasite's lifecycle, playing a critical role in the regulation of RNA splicing.[1][2] To assess its potential for safe therapeutic use in humans, the compound was screened against a panel of 140 human kinases. The results demonstrate a favorable selectivity profile, with only a small subset of human kinases being significantly inhibited at a concentration of 1 µM.[1] This high selectivity is a crucial attribute for any developmental drug candidate, as it minimizes the potential for off-target effects and associated toxicities.

Selectivity Profile Against Human Kinases

TCMDC-135051 was evaluated for its inhibitory activity against a diversity panel of 140 human kinases at a concentration of 1 µM. The vast majority of these kinases showed minimal inhibition. Notably, only nine out of the 140 kinases tested exhibited an activity reduction of more than 80% (less than 20% residual activity).[1]

The closely related human ortholog to the primary target, PRPF4B, and another related kinase, CLK2, were not significantly inhibited by TCMDC-135051, further highlighting its specificity.[1][3]

Table 1: Inhibitory Activity of TCMDC-135051 Against a Panel of Human Kinases

| Kinase Target | % Residual Activity at 1 µM TCMDC-135051 |

| Nine Most Inhibited Kinases | |

| CSNK1D | <20% |

| DYRK1A | <20% |

| DYRK1B | <20% |

| DYRK2 | <20% |

| GSK3A | <20% |

| GSK3B | <20% |

| HIPK2 | <20% |

| PIM1 | <20% |

| PIM2 | <20% |

| Other Selected Kinases | |

| PRPF4B | >80% |

| CLK2 | >80% |

| Note: This table presents a summary of the most significantly inhibited kinases as stated in the source literature. The complete dataset for the 140-kinase panel is available in the supplementary information of the cited publication. |

Experimental Protocols

The determination of the kinase selectivity profile of TCMDC-135051 involved state-of-the-art biochemical assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

The primary screening of TCMDC-135051 against the human kinase panel was conducted using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay. This robust and sensitive method measures the transfer of energy from a donor fluorophore to an acceptor fluorophore, which occurs only when they are in close proximity.

Principle of the Assay:

In a typical TR-FRET kinase assay, a biotinylated substrate peptide and a phospho-specific antibody labeled with a europium (Eu) chelate (donor) are used. The kinase-mediated phosphorylation of the substrate allows the binding of a streptavidin-conjugated acceptor fluorophore. When the donor and acceptor are brought into proximity through this binding event, excitation of the europium chelate results in energy transfer to the acceptor, which then emits a signal at a specific wavelength. The intensity of this signal is directly proportional to the extent of substrate phosphorylation. The presence of an inhibitor like TCMDC-135051 prevents this phosphorylation, leading to a decrease in the TR-FRET signal.

Generalized Protocol for TR-FRET Kinase Selectivity Profiling:

-

Reagent Preparation: All reagents, including the kinase, substrate, ATP, and the inhibitor (TCMDC-135051), are prepared in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35).

-

Inhibitor Dispensing: Serial dilutions of TCMDC-135051 are dispensed into the wells of a low-volume 384-well microplate. A DMSO control is also included.

-

Kinase Reaction Initiation: A mixture of the specific human kinase and its corresponding substrate is added to the wells containing the inhibitor.

-

Phosphorylation Reaction: The enzymatic reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

Detection: A solution containing the Eu-labeled phospho-specific antibody and the streptavidin-conjugated acceptor is added to stop the reaction and initiate the detection process.

-

Signal Measurement: After an incubation period to allow for antibody-substrate binding, the TR-FRET signal is read on a compatible plate reader. The reader excites the donor at approximately 340 nm and measures the emission from both the donor (at ~615 nm) and the acceptor (at ~665 nm). The ratio of the acceptor to donor emission is calculated to determine the degree of inhibition.

Signaling Pathways of Interest

The primary target of TCMDC-135051, PfCLK3, is integral to the regulation of RNA splicing in Plasmodium falciparum.[1] This process is essential for the parasite's viability, and its disruption leads to parasite death.

While TCMDC-135051 is highly selective, the inhibition of a small number of human kinases warrants consideration. The nine most affected kinases (CSNK1D, DYRK1A/B/2, GSK3A/B, HIPK2, PIM1/2) are involved in a variety of cellular processes, including cell cycle regulation, apoptosis, and signal transduction. Further investigation into the potential consequences of inhibiting these kinases is a standard part of the preclinical safety assessment for any new drug candidate.

Conclusion

TCMDC-135051 demonstrates a highly selective inhibition profile, potently targeting the essential malaria parasite kinase PfCLK3 while showing minimal activity against a broad panel of human kinases. This selectivity is a critical feature that supports its continued development as a novel antimalarial therapeutic. The data and protocols presented in this guide provide a valuable resource for researchers in the field of antimalarial drug discovery and development.

References

- 1. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]

Methodological & Application

Application Notes and Protocols: TCMDC-135051 Hydrochloride in Parasite Growth Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCMDC-135051 hydrochloride is a potent and selective inhibitor of Plasmodium falciparum protein kinase PfCLK3, a critical regulator of parasite RNA splicing essential for the survival of blood-stage parasites.[1][2] This compound has demonstrated significant parasiticidal activity against multiple stages of the malaria parasite life cycle, including asexual blood stages, gametocytes, and liver stages, making it a promising lead compound for the development of new antimalarial drugs with a novel mechanism of action.[1][3] TCMDC-135051 acts by preventing the trophozoite-to-schizont transition and disrupting transcription.[4] These application notes provide detailed protocols for utilizing this compound in parasite growth inhibition assays and summarize its inhibitory activity.

Quantitative Data Summary

The inhibitory activity of TCMDC-135051 has been quantified against both the target kinase and various parasite species and life cycle stages. The following tables summarize the key efficacy data.

Table 1: In Vitro Kinase Inhibitory Activity of TCMDC-135051

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| P. falciparum CLK3 (PfCLK3) | 4.8 | TR-FRET | [3] |

| P. vivax CLK3 (PvCLK3) | 33 | Kinase Assay | [4] |

| P. berghei CLK3 (PbCLK3) | 13 | Kinase Assay | [4] |

Table 2: Parasite Growth Inhibition Activity of TCMDC-135051

| Parasite Species & Stage | EC50 (nM) | Assay Type | Reference |

| P. falciparum (3D7, asexual blood stage) | 180 | Live Parasite Viability | [1] |

| P. falciparum (3D7, asexual blood stage) | 323 | Live Parasite Viability | [3] |

| P. falciparum (G449P mutant, asexual blood stage) | 1806 | Live Parasite Viability | [1] |

| P. falciparum (early & late stage gametocytes) | 800-910 | Live Parasite Viability | [3] |

| P. falciparum (exflagellation) | 200 | Live Parasite Viability | [3] |

| P. berghei (liver stage) | 400 | Liver Invasion & Development | [3][4] |

Signaling Pathway of TCMDC-135051 Action

TCMDC-135051 exerts its antiparasitic effect by inhibiting PfCLK3, a kinase that plays a crucial role in the regulation of RNA splicing. Inhibition of PfCLK3 disrupts the normal processing of pre-mRNA into mature mRNA, leading to a global downregulation of gene transcription and ultimately, parasite death.

Caption: Mechanism of action of TCMDC-135051 via inhibition of PfCLK3.

Experimental Protocols

In Vitro Culture of Asexual Blood Stage Plasmodium falciparum

This protocol is foundational for conducting parasite growth inhibition assays.

-

Materials:

-

P. falciparum culture (e.g., 3D7 strain)

-

Human erythrocytes (O+)

-

Complete Medium: RPMI 1640 medium supplemented with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10 mg/L gentamicin, and 0.5% (w/v) Albumax I or 10% human serum.[5][6]

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

Incubator at 37°C

-

Sterile culture flasks and plates

-

-

Procedure:

-

Maintain continuous cultures of P. falciparum in human erythrocytes at 2-5% hematocrit in complete medium.

-

Incubate the culture flasks at 37°C in a sealed chamber with the specialized gas mixture.[7]

-

Monitor parasite growth daily by microscopic examination of Giemsa-stained thin blood smears.

-

Maintain the culture by providing fresh medium and erythrocytes as needed to keep parasitemia between 1-8%.

-

For drug sensitivity assays, synchronize the parasite culture to the ring stage.[8]

-

SYBR Green I-Based Parasite Growth Inhibition Assay

This assay is a widely used, fluorescence-based method to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.[9][10]

-

Materials:

-

Synchronized ring-stage P. falciparum culture (0.5-1% parasitemia, 2% hematocrit)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete Medium

-

96-well black, clear-bottom microtiter plates

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

-

-

Procedure:

-

Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include drug-free wells (negative control) and wells with a known antimalarial (positive control).

-

Add 100 µL of the synchronized parasite culture to each well.

-

Incubate the plates for 72 hours at 37°C in the gassed chamber.

-

After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted to 2x the final concentration) to each well.

-

Seal the plates and incubate in the dark at room temperature for 1-24 hours.[8]

-

Measure fluorescence using a plate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.[8]

-

Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for a typical SYBR Green I-based parasite growth inhibition assay.

Caption: Workflow for SYBR Green I parasite growth inhibition assay.

Conclusion

This compound is a valuable tool for malaria research and drug development. Its specific mechanism of action against PfCLK3 provides a novel target for antimalarial therapy. The protocols outlined in these application notes offer a standardized approach for assessing the in vitro efficacy of TCMDC-135051 and its analogs against Plasmodium falciparum. Adherence to these detailed methodologies will ensure reproducible and reliable data for the evaluation of this promising antimalarial compound.

References

- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. media.malariaworld.org [media.malariaworld.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. turkiyeparazitolderg.org [turkiyeparazitolderg.org]

- 8. iddo.org [iddo.org]

- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for TCMDC-135051 Hydrochloride in Transmission-Blocking Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCMDC-135051 hydrochloride is a potent and selective inhibitor of Plasmodium falciparum protein kinase 3 (PfCLK3), a key regulator of RNA splicing essential for parasite survival across multiple life cycle stages.[1][2][3][4][5] Its ability to prevent the development of mature stage V gametocytes makes it a promising candidate for transmission-blocking strategies in the fight against malaria.[1][3] These application notes provide detailed protocols for utilizing this compound in transmission-blocking assays, enabling researchers to assess its efficacy in preventing the transmission of malaria parasites from human to mosquito.

Mechanism of Action

This compound targets PfCLK3, a protein kinase that plays a critical role in the regulation of RNA splicing in Plasmodium falciparum.[1][2][3] Inhibition of PfCLK3 disrupts the normal processing of pre-mRNA, leading to a global down-regulation of essential parasite genes.[3][6] This disruption of a fundamental cellular process results in rapid parasite killing at various stages of its life cycle, including the asexual blood stages, liver stages, and the sexual gametocyte stages responsible for transmission.[3][6][7] By preventing the maturation of gametocytes, this compound effectively blocks the parasite's ability to be transmitted to the mosquito vector.[1][3]

Data Presentation

The following tables summarize the in vitro activity of this compound against various Plasmodium species and life cycle stages.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) |

| PfCLK3 (P. falciparum) | 4.8 - 40 |

| PvCLK3 (P. vivax) | 33 |

| PbCLK3 (P. berghei) | 13 |

Data compiled from multiple sources.[8][9]

Table 2: In Vitro Parasiticidal and Transmission-Blocking Activity of this compound

| Parasite Species | Life Cycle Stage | Assay Type | EC₅₀ (nM) |

| P. falciparum (3D7) | Asexual Blood Stage | Parasite Viability | 180 - 320 |

| P. falciparum (Dd2) | Asexual Blood Stage | Parasite Viability | 155 |

| P. falciparum | Stage V Gametocyte Development | Gametocyte Viability | ~800 |

| P. berghei | Sporozoites | Liver Invasion & Development | 400 |

Data compiled from multiple sources.[7][8][9]

Experimental Protocols

Plasmodium falciparum Gametocyte Culture

This protocol describes the in vitro cultivation of P. falciparum gametocytes required for transmission-blocking assays.

Materials:

-

P. falciparum culture (e.g., NF54 strain)

-

Complete Culture Medium (RPMI 1640 supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃)

-

Human red blood cells (O+), washed

-

Hypoxanthine solution

-

6-well culture plates

-

Candle jar or modular incubator chamber (for 5% O₂, 5% CO₂, 90% N₂ atmosphere)

-

37°C incubator

Procedure:

-

Initiate a high-parasitemia asexual culture of P. falciparum.

-